4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide
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Overview
Description
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide is a member of the formazan family, which are compounds containing the azohydrazone system of bonds. These compounds are characterized by their vibrant colors and are widely used as ligands in coordination chemistry due to their ease of synthesis, mobile π system, conformational flexibility, and interesting redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide can be synthesized through the reaction of p-tolylhydrazine with p-tolualdehyde in the presence of a base. The reaction typically involves the following steps:
Formation of Hydrazone:
p-Tolylhydrazine reacts with p-tolualdehyde to form a hydrazone intermediate.Cyclization: The hydrazone intermediate undergoes cyclization to form the formazan compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the formazan to hydrazine derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazan derivatives.
Scientific Research Applications
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in the synthesis of other complex molecules.
Biology: Employed in cell viability assays and as fluorescent markers for imaging.
Medicine: Investigated for potential therapeutic applications due to its redox properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in various biochemical assays. In cell viability assays, for example, the compound is reduced by cellular enzymes to form a colored product, which can be quantified to assess cell viability .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3-p-tolylformazan: Similar structure but with different substituents at the nitrogen atoms.
3-Nitro-1,5-di-p-tolylformazan: Contains a nitro group, which alters its chemical properties.
Uniqueness
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct redox properties and makes it particularly useful in coordination chemistry and as a ligand for metal complexes .
Properties
CAS No. |
15145-52-5 |
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Molecular Formula |
C22H22N4 |
Molecular Weight |
342.446 |
IUPAC Name |
4-methyl-N/'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C22H22N4/c1-16-4-10-19(11-5-16)22(25-23-20-12-6-17(2)7-13-20)26-24-21-14-8-18(3)9-15-21/h4-15,23H,1-3H3/b25-22+,26-24? |
InChI Key |
XZMPBCXWLRAHKK-UXTZHSJASA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)C)N=NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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